molecular formula C6H11Cl2NO4P+ B14508403 1,5-Dichloro-4,7-dioxo-3,8-dioxa-6-aza-4-phosphoniadecane CAS No. 62779-37-7

1,5-Dichloro-4,7-dioxo-3,8-dioxa-6-aza-4-phosphoniadecane

Katalognummer: B14508403
CAS-Nummer: 62779-37-7
Molekulargewicht: 263.03 g/mol
InChI-Schlüssel: IPIWCILQCPDBMA-UHFFFAOYSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,5-Dichloro-4,7-dioxo-3,8-dioxa-6-aza-4-phosphoniadecane is a complex organic compound with a unique structure that includes chlorine, oxygen, nitrogen, and phosphorus atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dichloro-4,7-dioxo-3,8-dioxa-6-aza-4-phosphoniadecane typically involves multiple steps, including the introduction of chlorine atoms and the formation of the dioxo and dioxa groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include purification steps such as distillation or crystallization to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1,5-Dichloro-4,7-dioxo-3,8-dioxa-6-aza-4-phosphoniadecane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often include specific temperatures and solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while substitution reactions may result in the formation of new derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

1,5-Dichloro-4,7-dioxo-3,8-dioxa-6-aza-4-phosphoniadecane has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1,5-Dichloro-4,7-dioxo-3,8-dioxa-6-aza-4-phosphoniadecane involves its interaction with molecular targets such as enzymes or receptors. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor functions. These interactions can lead to various biological effects, depending on the specific target and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 1,5-Dichloro-4,7-dioxo-3,8-dioxa-6-aza-4-phosphoniadecane include:

Eigenschaften

CAS-Nummer

62779-37-7

Molekularformel

C6H11Cl2NO4P+

Molekulargewicht

263.03 g/mol

IUPAC-Name

2-chloroethoxy-[chloro-(ethoxycarbonylamino)methyl]-oxophosphanium

InChI

InChI=1S/C6H10Cl2NO4P/c1-2-12-6(10)9-5(8)14(11)13-4-3-7/h5H,2-4H2,1H3/p+1

InChI-Schlüssel

IPIWCILQCPDBMA-UHFFFAOYSA-O

Kanonische SMILES

CCOC(=O)NC([P+](=O)OCCCl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.